

Comprehensive Spectroscopic and Functional Profiling of Methyl 6-chloro-3-nitropicolinate

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Compound of Interest

Compound Name: *Methyl 6-chloro-3-nitropicolinate*

Cat. No.: *B11717500*

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Executive Summary & Structural Significance

Methyl 6-chloro-3-nitropicolinate (CAS: 1805240-74-7) is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal chemistry and agrochemical development. The molecule features a precisely engineered substitution pattern: a methyl ester at C-2, a strongly electron-withdrawing nitro group at C-3, and a reactive chlorine atom at C-6.

This specific arrangement creates a highly electron-deficient heteroaromatic core. The synergistic electron-withdrawing effects of the nitro, ester, and chloro groups not only dictate the molecule's distinct spectroscopic signatures but also prime the C-6 position for facile Nucleophilic Aromatic Substitution (S_NAr) and metal-catalyzed cross-coupling reactions. Understanding the exact spectroscopic profile (NMR, IR, MS) of this scaffold is essential for researchers relying on it for complex downstream synthesis.

Mechanistic Analysis of Spectroscopic Signatures

The structural elucidation of **Methyl 6-chloro-3-nitropicolinate** relies on understanding the electronic perturbations introduced by its substituents.

- **Electronic Deshielding (NMR):** The pyridine nitrogen inherently withdraws electron density from the ortho (C-2, C-6) and para (C-4) positions. The addition of a nitro group at C-3 further depletes electron density at C-4 via both inductive and resonance effects, resulting in profound deshielding of the H-4 proton. Conversely, the chlorine atom at C-6 exerts an inductive withdrawing effect but can donate electron density via resonance, making H-5 less deshielded than H-4.
- **Vibrational Modes (IR):** The steric proximity of the C-2 methyl ester and the C-3 nitro group restricts conformational freedom, leading to highly defined, sharp stretching frequencies for both the carbonyl and the asymmetric nitro vibrations.
- **Isotopic Signatures (MS):** The presence of a single chlorine atom provides a built-in mass spectrometric validation tool, yielding a characteristic 3:1 isotopic ratio ($^{35}\text{Cl}:$ ^{37}Cl) for the molecular ion .

Spectroscopic Data Tables

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Internal Standard: TMS (0.00 ppm)

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Integration	Assignment Rationale
H-4	8.35	Doublet (d)	8.5	1H	Strongly deshielded by ortho-NO ₂ and para-ring N.
H-5	7.65	Doublet (d)	8.5	1H	Deshielded by ortho-Cl; coupled to H-4 (AB spin system).
-OCH ₃	4.02	Singlet (s)	-	3H	Methyl ester protons, shifted by adjacent carbonyl.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Position	Shift (ppm)	Carbon Type	Assignment Rationale
C=O	163.5	Quaternary	Ester carbonyl carbon.
C-6	152.0	Quaternary	Attached to Cl; deshielded by electronegativity.
C-2	145.5	Quaternary	Attached to ester; adjacent to pyridine nitrogen.
C-3	140.2	Quaternary	Attached to NO ₂ group.
C-4	133.8	CH	Aromatic CH, heavily deshielded.
C-5	128.4	CH	Aromatic CH.
-OCH ₃	53.6	CH ₃	Methoxy carbon of the ester.

Table 3: IR Spectral Data (ATR-FTIR)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3080	C-H stretch	Aromatic pyridine ring
1735	C=O stretch	Methyl ester carbonyl
1580	C=C / C=N stretch	Pyridine core
1530	N-O asymmetric stretch	Nitro group
1350	N-O symmetric stretch	Nitro group
1280	C-O stretch	Ester linkage
1080	C-Cl stretch	Aryl chloride

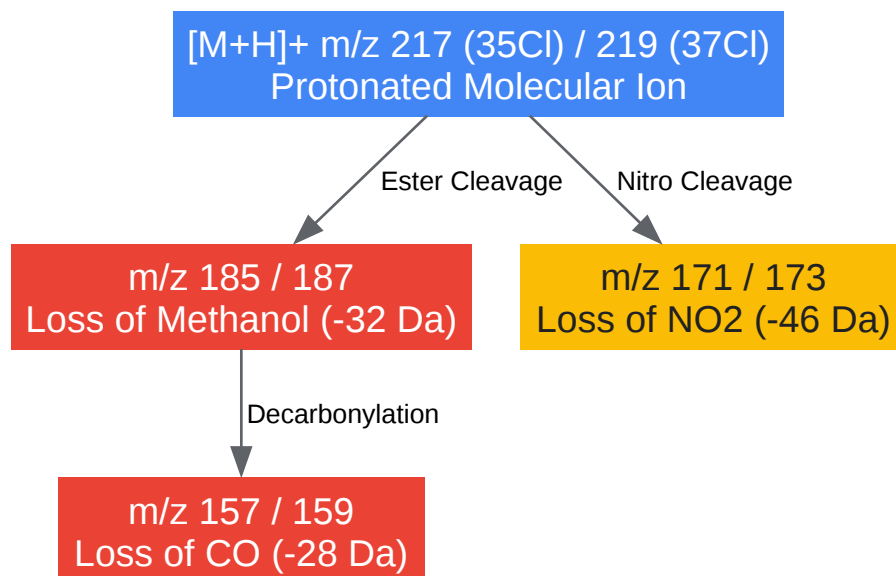
Table 4: Mass Spectrometry Data (ESI+)

m/z	Ion Type	Relative Abundance	Interpretation
217.0	$[M+H]^+$ (^{35}Cl)	100%	Protonated molecular ion (Base peak).
219.0	$[M+H]^+$ (^{37}Cl)	~33%	Natural chlorine isotope pattern.
185.0	$[M-\text{CH}_3\text{OH}+H]^+$	Variable	Loss of methanol (-32 Da) from the ester.
171.0	$[M-\text{NO}_2+H]^+$	Variable	Cleavage of the nitro group (-46 Da).

Logical Relationships & Workflows

MS/MS Fragmentation Pathway

Understanding the fragmentation of **Methyl 6-chloro-3-nitropicolinate** is vital for LC-MS/MS method development in pharmacokinetic or reaction monitoring studies.

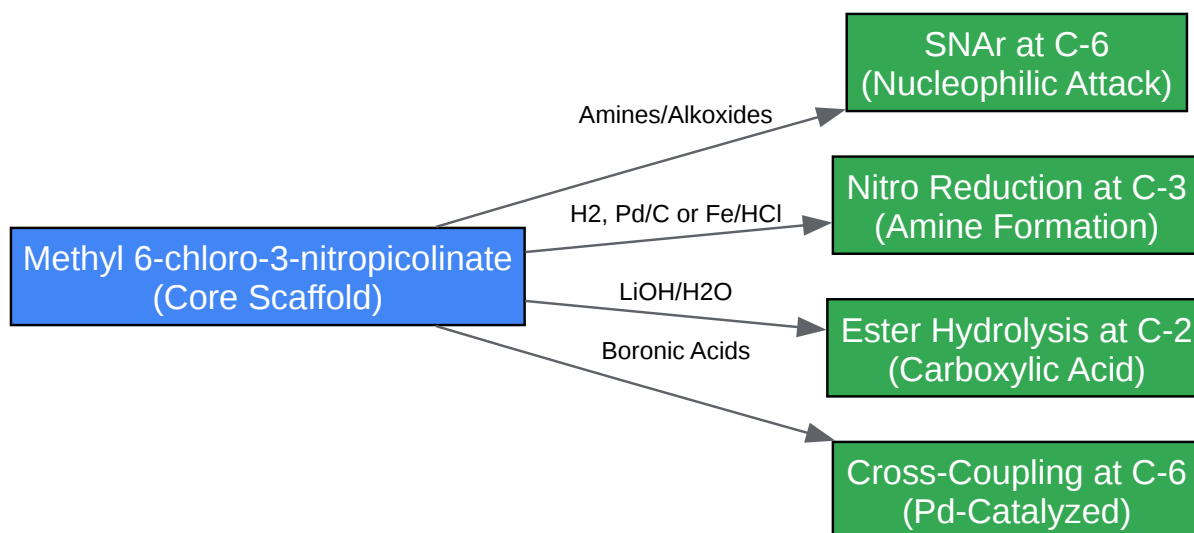


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MS/MS Fragmentation Pathway of **Methyl 6-chloro-3-nitropicolinate**.

Synthetic Utility & Functionalization

The compound's unique electronic topology allows for orthogonal functionalization, making it a highly prized scaffold in drug discovery.



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Functionalization pathways of **Methyl 6-chloro-3-nitropicolinate**.

Self-Validating Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Objective: Obtain pristine ¹H and ¹³C NMR spectra with unambiguous chemical shift referencing.

- Step 1: Sample Preparation. Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃. Causality: CDCl₃ is chosen because it lacks exchangeable protons and easily dissolves the moderately polar ester. Add 0.03% v/v Tetramethylsilane (TMS).
- Step 2: Shimming & Tuning. Insert the 5 mm tube into a 400 MHz spectrometer. Perform gradient shimming on the Z-axis. Causality: Perfect field homogeneity is required to resolve the 8.5 Hz ortho-coupling between H-4 and H-5 without peak broadening.
- Step 3: Acquisition. Acquire 16 scans for ¹H (D1 = 1.5s) and 512 scans for ¹³C (D1 = 2.0s).

- Step 4: Self-Validation. The protocol is validated if the TMS peak is a sharp, symmetrical singlet at exactly 0.00 ppm, and the CDCl₃ residual solvent peak appears as a distinct triplet at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

Protocol B: LC-MS Isotopic Profiling

Objective: Confirm molecular identity and structural integrity via ESI-MS.

- Step 1: Matrix Preparation. Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, drastically enhancing the ionization efficiency of the basic pyridine nitrogen to form the [M+H]⁺ ion.
- Step 2: Injection & Ionization. Inject 5 µL into the ESI source (Capillary: 3.0 kV, Desolvation: 350°C).
- Step 3: Acquisition. Scan m/z 50–500 in positive mode.
- Step 4: Self-Validation. The protocol is validated by observing the exact m/z 217.0 and 219.0 peaks. The 3:1 relative abundance ratio serves as an internal, mathematically absolute confirmation of the single chlorine atom's presence, ruling out non-halogenated impurities.

Protocol C: Nucleophilic Aromatic Substitution (S_NAr) at C-6

Objective: Exploit the electron-deficient core to synthesize a 6-amino derivative.

- Step 1: Reaction Setup. Dissolve **Methyl 6-chloro-3-nitropicolinate** (1.0 eq) in anhydrous DMF (0.2 M).
- Step 2: Reagent Addition. Add a secondary amine (e.g., morpholine, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA is utilized because its steric bulk prevents it from acting as a competing nucleophile, ensuring exclusive attack by the morpholine at the highly electrophilic C-6 position.
- Step 3: Heating & Monitoring. Stir at 80°C for 4 hours.

- Step 4: Self-Validation. Analyze the crude mixture via LC-MS. The reaction is validated by the complete disappearance of the m/z 217/219 doublet and the emergence of a new singlet $[M+H]^+$ peak corresponding to the exact mass of the aminated product, confirming successful chloride displacement.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J. "Spectrometric Identification of Organic Compounds." Journal of Chemical Education (ACS Publications). Available at:[\[Link\]](#)
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- To cite this document: BenchChem. [Comprehensive Spectroscopic and Functional Profiling of Methyl 6-chloro-3-nitropicolinate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11717500/docs#comprehensive-spectroscopic-and-functional-profiling-of-methyl-6-chloro-3-nitropicolinate\]](https://www.benchchem.com/product/b11717500/docs#comprehensive-spectroscopic-and-functional-profiling-of-methyl-6-chloro-3-nitropicolinate)

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